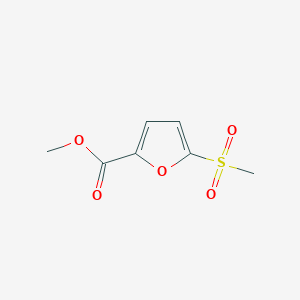
Methyl 5-(methylsulfonyl)furan-2-carboxylate
描述
“Methyl 5-(methylsulfonyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H8O5S . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure would require more specific information or experimental data.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.2 . It has a predicted boiling point of 359.7±27.0 °C and a predicted density of 1.39±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .作用机制
The mechanism of action of Methyl 5-(methylsulfonyl)furan-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells, fungi, and bacteria. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In fungi and bacteria, this compound has been shown to inhibit growth and reproduction, leading to the death of these organisms. This compound has also been shown to have low toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using Methyl 5-(methylsulfonyl)furan-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity to normal cells, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research.
未来方向
There are several future directions for the study of Methyl 5-(methylsulfonyl)furan-2-carboxylate. One direction is the development of this compound as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
科学研究应用
Methyl 5-(methylsulfonyl)furan-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. In the field of agrochemicals, this compound has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
属性
IUPAC Name |
methyl 5-methylsulfonylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIHBHVYVAVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
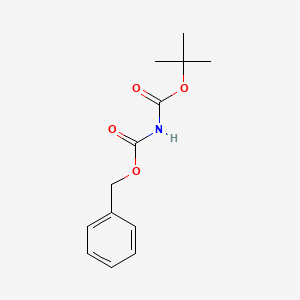
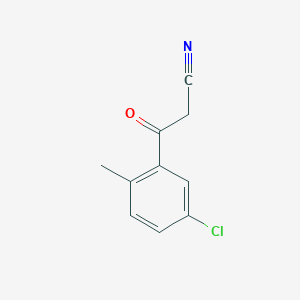
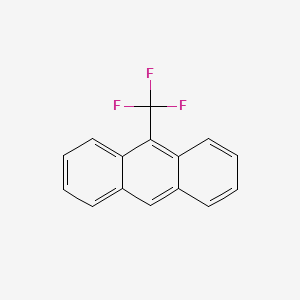

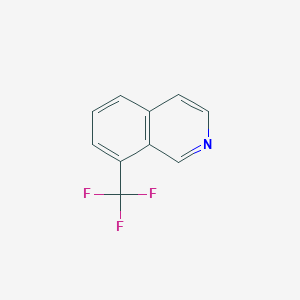
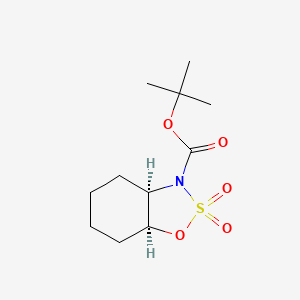
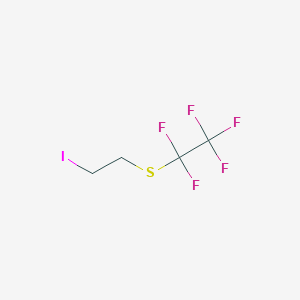
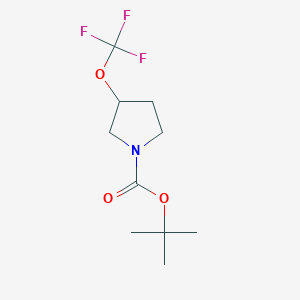
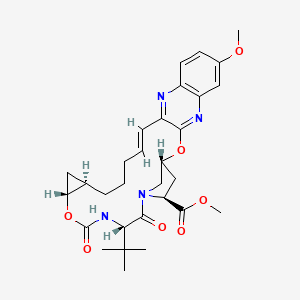
![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)
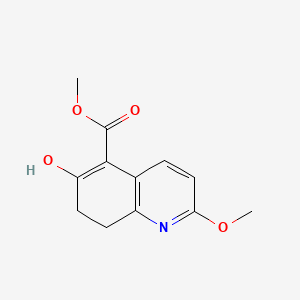
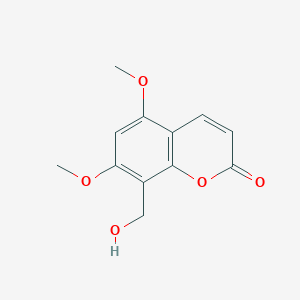
![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)